An In-depth Technical Guide to the Crystal Structure and Polymorphism of Telmisartan and Telmisartan Sodium
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Telmisartan and Telmisartan Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-state chemistry of telmisartan and its sodium salt, focusing on their crystal structures and polymorphic forms. The information presented herein is intended to support research, development, and quality control activities related to these active pharmaceutical ingredients (APIs).
Introduction to Telmisartan and the Significance of Polymorphism
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn governed by its solid-state structure. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact crucial pharmaceutical attributes such as solubility, dissolution rate, stability, and manufacturability. A thorough understanding and control of telmisartan's polymorphism are therefore critical for ensuring consistent product quality and therapeutic performance.
Polymorphism of Telmisartan
Telmisartan is known to exist in at least two anhydrous polymorphic forms, designated as Form A and Form B, and a solvated form, Form C.[2][3]
Form A is the thermodynamically more stable form at room temperature and is the form typically used in the manufacturing of tablets.[2] It crystallizes as long, needle-like crystals.[4]
Form B is a metastable form with a lower melting point.[1][5] It can be obtained through specific crystallization processes and may convert to Form A upon heating.[1]
Form C is a solvated crystalline modification.[2][4]
Quantitative Data for Telmisartan Polymorphs
The following table summarizes the key crystallographic and thermal data for the known polymorphic forms of telmisartan.
| Form | Melting Point (°C) | Crystal System | Space Group | Unit Cell Parameters | Reference |
| A | 269 ± 2 | Monoclinic | P2₁/c | a = 18.7798(3) Å, b = 18.1043(2) Å, c = 8.00578(7) Å, β = 97.066(1)° | [1][2] |
| B | 183 ± 2 | Monoclinic | P2₁/a | a = 16.0646(5) Å, b = 13.0909(3) Å, c = 13.3231(3) Å, β = 99.402(1)° | [1][2] |
| C | - | Monoclinic | C2/c | a = 30.990(5) Å, b = 13.130(3) Å, c = 16.381(3) Å, β = 95.02(2)° | [2] |
Telmisartan Sodium: Amorphous and Polymorphic Forms
The sodium salt of telmisartan is also a subject of significant interest due to its potential for improved solubility and dissolution characteristics. Telmisartan sodium can exist in both amorphous and multiple crystalline forms.
The amorphous form of telmisartan sodium is characterized by the absence of sharp peaks in its powder X-ray diffraction (PXRD) pattern, instead showing a broad halo.[2]
Numerous crystalline forms of telmisartan sodium have been reported, designated as Forms 0 through XX in various patents. Each form is characterized by a unique PXRD pattern.
Quantitative Data for Telmisartan Sodium Polymorphs
The following table presents the characteristic Powder X-ray Diffraction (PXRD) peaks for several reported crystalline forms of telmisartan sodium.
| Form | Characteristic PXRD Peaks (2θ ± 0.2°) | Reference |
| Amorphous | Broad halo, no distinct peaks | [2] |
| Form I | 4.1, 5.0, 6.2, 7.0, 7.4, 15.2 | [2] |
| Form II | 4.6, 7.4, 7.7, 15.3, 22.4 | [2] |
| Form IV | - | [2] |
| Form V | 4.1, 5.2, 5.6, 7.6, 8.0, 8.4, 11.9, 15.9, 19.7, 23.2 | [6] |
| Form VI | 6.0, 6.8, 10.4, 11.8, 16.7, 17.7, 19.3, 20.8, 23.5 | [7] |
| Form VII | 5.6, 10.0, 14.8, 17.4, 20.4 | [7] |
| Form IX | 3.7, 4.6, 6.2, 16.4 | [7] |
| Form X | 3.6, 6.1, 15.0, 17.6, 20.7, 22.1 | [7] |
| Form XII | 3.5, 6.0, 6.9, 16.1, 19.5, 23.0 | [7] |
| Form XIII | 3.9, 4.6, 6.0, 6.3, 6.8 | [7] |
| Form XVI | 4.0, 5.6, 6.8, 10.3, 12.3, 16.8, 17.5 | [7] |
| Form XVII | 4.1, 4.9, 5.3, 8.1, 11.6, 15.2, 20.7 | [7] |
| Form XVIII | 4.7, 5.0, 6.3, 6.8 | [7] |
| Form XIX | 4.3, 4.7, 6.9, 7.5 | [7] |
| Form XX | 3.5, 6.0, 6.9, 15.6, 19.0, 20.6, 22.4 | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of telmisartan and telmisartan sodium polymorphs.
Preparation of Polymorphic Forms
4.1.1. Preparation of Telmisartan Form A
Telmisartan Form A can be obtained by crystallization from various polar organic solvents. A representative procedure is as follows:
-
Dissolve telmisartan in a suitable solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMA) at an elevated temperature (e.g., ~65°C) to form a clear solution.[8]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Filter the resulting crystals.
-
Wash the crystals with a small amount of the crystallization solvent.
-
Dry the crystals under vacuum at an elevated temperature.[8]
4.1.2. Preparation of Telmisartan Form B
Telmisartan Form B can be prepared through a specific solvent system and precipitation process:
-
Dissolve crude telmisartan in a mixture of water, formic acid, and a suitable organic solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 60-80°C).[1]
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate to a temperature in the range of 15-60°C.
-
Precipitate the telmisartan by adding a base (e.g., aqueous sodium hydroxide or ammonia).[1]
-
Isolate the precipitated solid by filtration.
-
Wash the solid with water.
-
Dry the product under vacuum.
4.1.3. Preparation of Amorphous Telmisartan Sodium
Amorphous telmisartan sodium can be prepared by several methods, including spray-drying and solvent evaporation:
-
Spray-Drying:
-
Solvent Evaporation:
-
Dissolve telmisartan in a mixture of a polar organic solvent (e.g., a C1-C4 alcohol) and an inorganic base (e.g., sodium hydroxide).[2]
-
Maintain the mixture at room temperature to ensure complete dissolution.
-
Remove the solvents by evaporation under reduced pressure to obtain the amorphous solid.[2]
-
4.1.4. Preparation of Crystalline Telmisartan Sodium
The various crystalline forms of telmisartan sodium can be obtained through controlled crystallization from different solvent systems and conditions. As an example, a general procedure for obtaining a crystalline form is:
-
Suspend telmisartan in a suitable solvent such as toluene.
-
Add a solution of sodium hydroxide in a co-solvent like ethanol.
-
Heat the mixture (e.g., to 78°C) to facilitate the reaction and dissolution.
-
Filter the hot solution.
-
Allow the filtrate to cool and crystallize. For some forms, azeotropic distillation may be employed to induce crystallization.[10]
-
Isolate the crystals by filtration, wash with a suitable solvent (e.g., toluene), and dry.[10]
Characterization Methods
4.2.1. Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for the identification and characterization of polymorphic forms.
-
Instrument: A conventional X-ray powder diffractometer.
-
Radiation: Cu Kα radiation (λ = 1.5406 Å).
-
Instrument Settings:
-
Voltage: 40-45 kV
-
Current: 40 mA
-
Goniometer: Bragg-Brentano geometry
-
-
Scan Parameters:
-
Scan range (2θ): 2° to 40°
-
Step size: 0.02°
-
Scan speed: 1-2°/min
-
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder. Care should be taken to minimize preferred orientation.
4.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion of the different polymorphic forms.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Pans: Aluminum pans, which may be crimped or hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Heating Rate: A standard heating rate of 10°C/min is typically used.
-
Atmosphere: A purge of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Procedure: The sample is heated at a constant rate, and the heat flow to the sample is monitored as a function of temperature. Endothermic and exothermic events are recorded.
4.2.3. Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the definitive crystal structure of a polymorphic form.
-
Crystal Selection and Mounting: A suitable single crystal of good quality and appropriate size (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected, often at low temperatures (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Visualizations
Experimental Workflow for Polymorph Screening
The following diagram illustrates a general workflow for the screening and identification of polymorphs of an active pharmaceutical ingredient like telmisartan.
Caption: A general experimental workflow for polymorph screening.
Telmisartan Signaling Pathway
Telmisartan exerts its antihypertensive effect by blocking the angiotensin II type 1 (AT₁) receptor. The following diagram illustrates this signaling pathway.
Caption: Telmisartan's mechanism of action via AT₁ receptor blockade.
References
- 1. US6358986B1 - Polymorphs of telmisartan - Google Patents [patents.google.com]
- 2. US20060293377A1 - Amorphous and polymorphic forms of telmisartan sodium - Google Patents [patents.google.com]
- 3. US6737432B2 - Crystalline form of telmisartan sodium - Google Patents [patents.google.com]
- 4. tainstruments.com [tainstruments.com]
- 5. EP1144386A1 - Telmisartan polymorphs, methods for producing same and their use in the preparation of a medicament - Google Patents [patents.google.com]
- 6. US20090012140A1 - Preparation of Telmisartan Salts with Improved Solubility - Google Patents [patents.google.com]
- 7. WO2006050509A2 - Amorphous and polymorphic forms of telmisartan sodium - Google Patents [patents.google.com]
- 8. US20060276525A1 - Processes of preparing highly pure telmisartan form A, suitable for pharmaceutical compositions - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US9029363B2 - Telmisartan sodium salt pharmaceutical formulation - Google Patents [patents.google.com]
